Potassium (5-chloropyrimidin-2-yl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;(5-chloropyrimidin-2-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BClF3N2.K/c6-3-1-10-4(11-2-3)5(7,8)9;/h1-2H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLCFTBOTZHQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=NC=C(C=N1)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BClF3KN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855872 | |
| Record name | Potassium (5-chloropyrimidin-2-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-58-4 | |
| Record name | Potassium (5-chloropyrimidin-2-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (5-chloropyrimidin-2-yl)trifluoroborate can be synthesized through the reaction of 5-chloropyrimidine-2-boronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium at room temperature . The general reaction scheme is as follows:
5-chloropyrimidine-2-boronic acid+KHF2→Potassium (5-chloropyrimidin-2-yl)trifluoroborate
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Potassium (5-chloropyrimidin-2-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions . It can also participate in other types of reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate (K2CO3) in an aqueous or organic solvent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Organic Synthesis
Potassium (5-chloropyrimidin-2-yl)trifluoroborate is extensively used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. It acts as a nucleophile, participating in substitution reactions under various conditions:
- Common Reagents : Palladium catalysts, potassium carbonate
- Major Products : Biaryl compounds formed from cross-coupling reactions
Biological Applications
- Enzymatic Inhibition : Research indicates that organotrifluoroborates can act as inhibitors of serine proteases. These compounds form hydrogen bonds with active sites of enzymes, leading to reversible inhibition. This property suggests potential applications in drug design targeting protease-related diseases .
- Anticancer Activity : Studies on phosphoramidate prodrugs have shown that organoboron compounds can effectively inhibit cancer cell growth. The mechanism involves intracellular conversion to active metabolites that inhibit DNA synthesis, highlighting the compound's potential in anticancer drug development.
Case Study 1: Enzymatic Inhibition
A study demonstrated that this compound could effectively inhibit serine proteases, suggesting its utility in developing therapeutics for diseases involving these enzymes.
Case Study 2: Anticancer Activity
Research indicated that certain organoboron compounds, including this compound, could inhibit cancer cell proliferation through mechanisms involving DNA synthesis inhibition. This positions the compound as a candidate for anticancer drug development.
Mechanism of Action
The mechanism by which potassium (5-chloropyrimidin-2-yl)trifluoroborate exerts its effects is primarily through its role as a nucleophile in chemical reactions . In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide substrate .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares potassium (5-chloropyrimidin-2-yl)trifluoroborate with key analogues:
Stability and Reactivity
- Pyrimidine Derivatives : The pyrimidine core in this compound offers superior stability compared to aliphatic trifluoroborates (e.g., acyltrifluoroborates), which are prone to rearrangement or oxidation . Its chlorine substituent enhances electrophilicity, facilitating cross-coupling reactions without compromising stability .
- Heterocyclic vs. Phenyl Analogues : Thiophene-based trifluoroborates (e.g., ) exhibit lower compatibility with palladium catalysts due to sulfur’s coordination with metals, whereas pyrimidine and phenyl analogues show broader applicability .
- Chlorinated vs. Non-Chlorinated: The chlorine atom in the main compound increases reactivity in Suzuki-Miyaura couplings compared to unsubstituted pyrimidine trifluoroborates. For example, reports 95% yield in a coupling reaction, outperforming non-chlorinated analogues .
Biological Activity
Potassium (5-chloropyrimidin-2-yl)trifluoroborate is an organoboron compound that has garnered attention for its potential biological activities, particularly in the context of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical formula:
It appears as a white crystalline solid that is soluble in polar solvents such as water and ethanol. The trifluoroborate moiety enhances its reactivity, making it a valuable reagent in organic synthesis, especially in cross-coupling reactions like the Suzuki–Miyaura coupling.
Case Study 1: Enzymatic Inhibition
A study investigating the pharmacological properties of organotrifluoroborates demonstrated their effectiveness as inhibitors of serine proteases. The research highlighted that these compounds could form hydrogen bonds with enzyme active sites, leading to reversible inhibition . This finding suggests potential applications in drug design targeting protease-related diseases.
Case Study 2: Anticancer Activity
Research on phosphoramidate prodrugs indicated that certain organoboron compounds could inhibit the growth of cancer cells effectively. The study revealed that the mechanism involved intracellular conversion to active metabolites, which subsequently inhibited DNA synthesis . This underscores the potential of this compound in anticancer drug development.
Comparative Analysis with Similar Compounds
The following table compares this compound with other organotrifluoroborates regarding their biological activities and applications:
| Compound | Biological Activity | Applications |
|---|---|---|
| This compound | Potential protease inhibitor; anticancer activity | Organic synthesis; drug development |
| Potassium thiophene-3-trifluoroborate | Inhibitor of serine proteases | Drug design |
| Phosphoramidate analogues | Anticancer properties | Cancer therapeutics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
